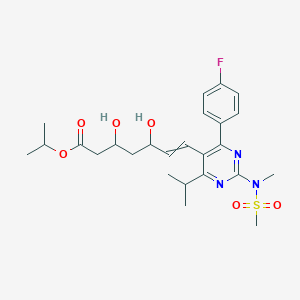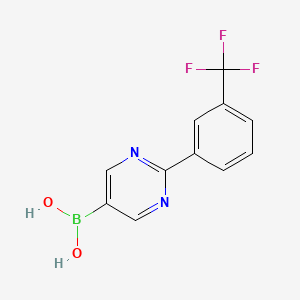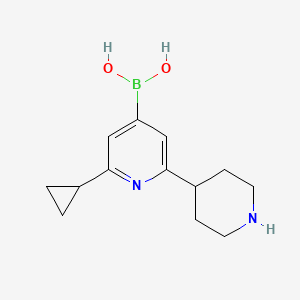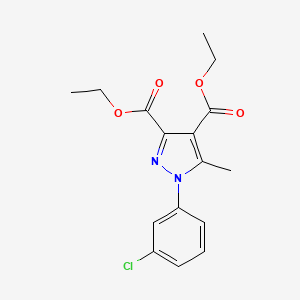![molecular formula C41H41N5OS B14094569 1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14094569.png)
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity
Vorbereitungsmethoden
The synthesis of thiourea derivatives typically involves the reaction of various anilines with carbon disulfide (CS₂) in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Industrial production methods often utilize hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .
Analyse Chemischer Reaktionen
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form thiocarbamide.
Substitution: Thiourea derivatives can undergo substitution reactions with different nucleophiles, such as amines, alcohols, and thiols.
Common reagents used in these reactions include carbon disulfide, isocyanides, and elemental sulfur. Major products formed from these reactions include thiourea dioxide and various substituted thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- has several scientific research applications:
Chemistry: It is used as a chiral thiourea catalyst in organic synthesis due to its dual hydrogen-bonding capacity.
Biology: Thiourea derivatives have shown promising antibacterial and antioxidant potential.
Medicine: Some thiourea derivatives are used as pharmaceuticals, preservatives, rodenticides, and insecticides.
Industry: Thiourea is used in the production of photographic film, plastics, dyes, elastomers, and textiles.
Wirkmechanismus
The mechanism of action of thiourea derivatives involves their ability to form hydrogen bonds with various molecular targets. This dual hydrogen-bonding capacity allows them to act as efficient catalysts in organic synthesis. Additionally, thiourea derivatives can inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, contributing to their antibacterial and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Thiourea, N-[(1S)-2’-amino[1,1’-binaphthalen]-2-yl]-N’-[(8S,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]- is unique due to its chiral nature and dual hydrogen-bonding capacity. Similar compounds include:
N,N’-disubstituted thioureas: These compounds are also used in organic synthesis and have pharmacological activities.
Selenourea: Structurally similar to thiourea but with selenium instead of sulfur.
Urea: Similar structure but with oxygen instead of sulfur, leading to different properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C41H41N5OS |
|---|---|
Molekulargewicht |
651.9 g/mol |
IUPAC-Name |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H41N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h4-18,20,23,25,28,37,40H,3,19,21-22,24,42H2,1-2H3,(H2,44,45,48)/t25-,28-,37-,40-/m0/s1 |
InChI-Schlüssel |
AKGQLRYQQRRODJ-WAPGWCBDSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)

![8-[(2-aminoethyl)amino]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094504.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)

![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)


![1-(2-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094549.png)
![5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094550.png)

![1'-(2-fluorobenzyl)-2-(2-methoxyethyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14094565.png)
